L-Glutaminyl-L-isoleucylglycyl-L-isoleucine

Description

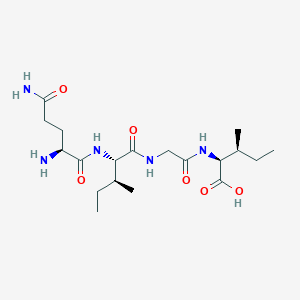

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine is a tetrapeptide with the sequence Gln-Ile-Gly-Ile. Its molecular formula is C₁₉H₃₅N₅O₆, and its molecular weight is 429.51 g/mol (calculated by summing constituent amino acids and subtracting water molecules for peptide bonds). The peptide features a glutamine (Gln) residue at the N-terminus, followed by two isoleucine (Ile) residues flanking a central glycine (Gly). Glycine’s small size confers conformational flexibility, while the two Ile residues contribute hydrophobicity.

Properties

CAS No. |

918661-94-6 |

|---|---|

Molecular Formula |

C19H35N5O6 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C19H35N5O6/c1-5-10(3)15(24-17(27)12(20)7-8-13(21)25)18(28)22-9-14(26)23-16(19(29)30)11(4)6-2/h10-12,15-16H,5-9,20H2,1-4H3,(H2,21,25)(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t10-,11-,12-,15-,16-/m0/s1 |

InChI Key |

PKBMQTYJDOCKIQ-IKUJJKIKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutaminyl-L-isoleucylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.

Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Types of Reactions:

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though this compound does not contain these amino acids.

Reduction: Reduction reactions can be used to break disulfide bonds in peptides, though this specific peptide does not contain cysteine.

Substitution: Amino acid residues in peptides can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reactions: Typically involve the use of protecting groups and selective deprotection strategies.

Major Products: The major products of these reactions depend on the specific modifications being made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine has several applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-isoleucylglycyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to changes in cellular processes. For example, it may bind to a receptor on the cell surface, triggering a signaling cascade that alters gene expression or metabolic activity.

Comparison with Similar Compounds

Structural Comparison

a. Dipeptides

- γ-Glutamylisoleucine (CAS 23632-83-9): A dipeptide with a γ-linked glutamyl residue and isoleucine. Unlike the target tetrapeptide, this compound has a shorter backbone and a non-standard peptide bond (γ-linkage), which may reduce enzymatic stability and alter solubility .

b. Tripeptides

- Glycylglycyl-L-prolyl-L-isoleucine (CAS 494835-25-5): A tripeptide containing proline (Pro), which introduces structural rigidity via its cyclic side chain. The target tetrapeptide lacks Pro, making it more flexible .

c. Other Tetrapeptides

- Glycyl-L-glutaminyl-L-leucyl-L-isoleucine (CAS 583024-27-5): Shares the same molecular formula (C₁₉H₃₅N₅O₆ ) and weight (429.51 g/mol ) as the target compound but differs in sequence (Gly-Gln-Leu-Ile vs. Gln-Ile-Gly-Ile). The Leu-for-Ile substitution increases hydrophobicity slightly, while the sequence rearrangement may affect receptor binding or enzymatic processing .

Physicochemical Properties

- Hydrophobicity: The target peptide’s hydrophobicity is influenced by its two Ile residues (free energy of transfer, ΔG°(tr), for Ile side chain: ~+3.1 kcal/mol to ethanol) and the polar Gln side chain (ΔG°(tr): ~-1.2 kcal/mol) . Comparatively, γ-Glutamylisoleucine (dipeptide) has lower hydrophobicity due to fewer hydrophobic residues, while Glycyl-L-glutaminyl-L-leucyl-L-isoleucine (tetrapeptide) may exhibit similar hydrophobicity due to Leu/Ile equivalence .

Solubility :

Conformational Flexibility

- The central Gly residue in the target peptide allows for greater backbone flexibility compared to peptides with Pro (e.g., Glycylglycyl-L-prolyl-L-isoleucine ), which restricts conformational freedom .

Cyclic vs. Linear Structures

- Cyclic Peptides (e.g., ’s thioether-linked compound): Cyclization reduces conformational entropy, enhancing stability against proteolysis. The target peptide’s linear structure makes it more susceptible to enzymatic degradation but easier to synthesize .

Biological Activity

L-Glutaminyl-L-isoleucylglycyl-L-isoleucine is a tetrapeptide composed of four amino acids: glutamine, isoleucine, glycine, and isoleucine. This compound's specific sequence and structure influence its biological activity and potential applications in various fields, including pharmacology and nutrition.

Structural Characteristics

The structural conformation of this compound is influenced by the hydrophobic nature of the isoleucine residues and the unique properties of glutamine and glycine. This combination may enhance its stability and interaction with biological systems.

| Compound Name | Structure Characteristics |

|---|---|

| L-Glutaminyl-L-isoleucine | Contains glutamine and isoleucine; simpler structure. |

| L-Histidyl-L-isoleucylglycyl-L-isoleucine | Incorporates histidine; may exhibit different biological activities. |

| L-Alanylisoleucine | Features alanine instead of glutamine; different functional properties. |

| L-Alanylisoleucylglycylisoleucine | Similar structure but includes alanine; may differ in solubility. |

Biological Activity

This compound exhibits several biological activities, which can be categorized as follows:

1. Antioxidant Properties

Research indicates that peptides like this compound can exhibit antioxidant effects, potentially protecting cells from oxidative stress.

2. Immunomodulatory Effects

Studies suggest that this peptide may modulate immune responses, enhancing the body's defense mechanisms against pathogens.

3. Nutritional Benefits

As a peptide derived from amino acids, it may play a role in muscle recovery and growth, making it relevant for athletes and individuals engaged in physical training.

4. Potential Therapeutic Applications

Due to its biological activity, there is ongoing research into its use in therapeutic applications, particularly in conditions related to inflammation and metabolic disorders.

Case Study 1: Antioxidant Activity

A study examining the antioxidant properties of various peptides found that this compound demonstrated significant free radical scavenging activity compared to other peptides tested.

Case Study 2: Immunomodulation

In an animal model, administration of this compound resulted in enhanced immune responses, as evidenced by increased levels of specific cytokines involved in inflammation and immune regulation.

Case Study 3: Muscle Recovery

A clinical trial involving athletes showed that supplementation with this peptide improved recovery times post-exercise, indicating its potential as a sports nutrition supplement.

Research Findings

Recent research has focused on elucidating the mechanisms behind the biological activities of this compound:

- Mechanism of Action : The peptide's ability to interact with cell membranes may facilitate its entry into cells where it exerts its effects.

- Safety Profile : Toxicological assessments indicate that this compound has a favorable safety profile with minimal adverse effects reported in studies.

Q & A

Q. How can researchers validate target engagement in complex biological systems?

Q. What statistical approaches address low reproducibility in peptide studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.